molecular formula C8H18ClN B3280460 2,4,6-Trimethylpiperidine hydrochloride CAS No. 71595-26-1

2,4,6-Trimethylpiperidine hydrochloride

Cat. No.: B3280460
CAS No.: 71595-26-1
M. Wt: 163.69 g/mol
InChI Key: CEDJUMOWFACOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It is a synthetic fragment that plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trimethylpiperidine is 127.23 . The InChI code is 1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

2,4,6-Trimethylpiperidine is a powder at room temperature . It has a melting point of 47-49 degrees Celsius .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpiperidine hydrochloride is not well understood, but it is thought to involve the formation of hydrogen bonds with other molecules. This compound is a strong acid and is capable of forming hydrogen bonds with other molecules, which can lead to the inhibition of enzyme activity or the modulation of metabolic pathways. Additionally, this compound can form complexes with other molecules, which can lead to the delivery of drugs to specific locations in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In enzyme inhibition studies, this compound has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other chemicals. In metabolic modulation studies, this compound has been shown to modulate the activity of metabolic pathways involved in the metabolism of drugs and other chemicals. Finally, this compound has been used as a drug delivery system, as it can be used to deliver drugs to specific locations in the body.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,4,6-Trimethylpiperidine hydrochloride in laboratory experiments are that it is a relatively inexpensive reagent, it is easy to synthesize, and it is stable under a wide range of conditions. Additionally, this compound is soluble in both water and organic solvents, making it easy to use in a variety of experimental conditions. The main limitation of using this compound in laboratory experiments is that it is a strong acid and needs to be handled with care. Additionally, this compound can form complexes with other molecules, which can lead to the delivery of drugs to specific locations in the body, and this needs to be taken into account when using this compound in experiments.

Future Directions

There are a number of potential future directions for the use of 2,4,6-Trimethylpiperidine hydrochloride. One potential direction is the use of this compound in drug delivery systems, as it can be used to deliver drugs to specific locations in the body. Additionally, this compound could be used in the development of new enzyme inhibitors or metabolic modulators, as it has been shown to modulate the activity of metabolic pathways involved in the metabolism of drugs and other chemicals. Finally, this compound could be used in the development of new chemical synthesis methods, as it is a versatile reagent with a wide range of applications.

Scientific Research Applications

2,4,6-Trimethylpiperidine hydrochloride has been used in a variety of scientific research applications, including as an enzyme inhibitor, a metabolic modulator, and a drug delivery system. In enzyme inhibition studies, this compound has been used to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals. This compound has also been used in metabolic modulation studies, as it can modulate the activity of metabolic pathways involved in the metabolism of drugs and other chemicals. Finally, this compound has been used as a drug delivery system, as it can be used to deliver drugs to specific locations in the body.

Safety and Hazards

2,4,6-Trimethylpiperidine has several safety and hazard considerations. It has been classified under GHS05 and GHS07, indicating that it can cause skin corrosion and serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

2,4,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUMOWFACOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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